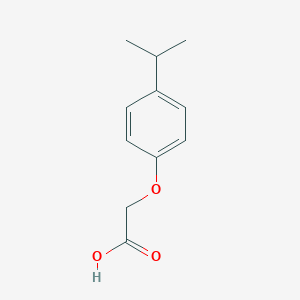

4-Isopropylphenoxyacetic acid

Übersicht

Beschreibung

4-Isopropylphenoxyacetic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.2271 . It is also identified by the CAS Registry Number: 1643-16-9 .

Synthesis Analysis

The synthesis of 4-Isopropylphenoxyacetic acid involves a two-stage process . In the first stage, (4-isopropylphenyl)acetic acid ethyl ester reacts with sodium hydroxide in methanol for 3 hours . In the second stage, the product is reacted with hydrogen chloride in methanol . The yield of this synthesis process is reported to be 94% .Molecular Structure Analysis

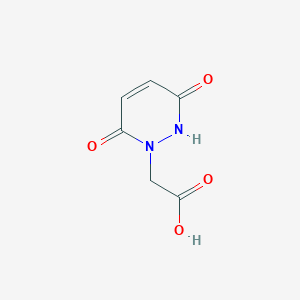

The IUPAC Standard InChI for 4-Isopropylphenoxyacetic acid is InChI=1S/C11H14O3/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3, (H,12,13) .Physical And Chemical Properties Analysis

4-Isopropylphenoxyacetic acid is a white to cream-colored crystalline powder . It has a density of 1.112g/cm3 . The boiling point is 315.2ºC at 760mmHg, and the melting point is between 85-87°C .Wissenschaftliche Forschungsanwendungen

Environmental and Agricultural Applications

Herbicide Efficiency and Toxicity Studies : 2,4-D is extensively used as a herbicide in agricultural practices. It has been the subject of numerous studies focusing on its efficacy, environmental impact, and potential toxicity. Scientific investigations have examined the molecular action mode of 2,4-D as a herbicide, highlighting its selective nature which allows it to eliminate broadleaf weeds without harming monocots (Song, 2014).

Biodegradation Studies : Research has also delved into the biodegradation of 2,4-D, focusing on its removal from contaminated environments. Studies have utilized sequencing batch reactors (SBRs) under both aerobic and anaerobic conditions to investigate the degradation process, demonstrating the biodegradability of 2,4-D under controlled conditions (Celis, Elefsiniotis, Singhal, 2008).

Impact on Fruit Cultivation : The application of 2,4-dichlorophenoxypropionic acid 2-ethylhexyl ester, a compound related to 2,4-D, has been used to reduce mature fruit abscission in Citrus navel cultivars, showcasing the agricultural implications of such chemicals in enhancing fruit yield and reducing pre-harvest fruit drop (Agustí, Juan, Martínez-Fuentes, Mesejo, Reig, Almela, 2006).

Water Treatment and Pollution Control

Removal from Water Sources : Given the widespread use of 2,4-D as a herbicide, its presence in water sources has raised environmental concerns. Research efforts have been directed towards developing efficient methods for the removal of 2,4-D from contaminated water bodies. These studies are crucial in understanding the strategies employed for mitigating the impact of such herbicides on water quality and human health (EvyAliceAbigail, MelvinSamuel, Needhidasan, Ramalingam, 2017).

Phytoremediation Enhancement : Research has also explored the use of bacterial endophytes to enhance phytoremediation, the process of using plants to remove, transfer, stabilize, and destroy contaminants in soil and water. Studies have shown that certain bacterial strains can significantly increase the capacity of plants to remove 2,4-D from contaminated substrates, opening avenues for biological approaches to pollution control (Germaine, Liu, Garcia Cabellos, Hogan, Ryan, Dowling, 2006).

Safety And Hazards

4-Isopropylphenoxyacetic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

Eigenschaften

IUPAC Name |

2-(4-propan-2-ylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)9-3-5-10(6-4-9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVCSFOUVDLTDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167739 | |

| Record name | 4-Isopropylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Isopropylphenoxyacetic acid | |

CAS RN |

1643-16-9 | |

| Record name | 4-Isopropylphenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylphenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

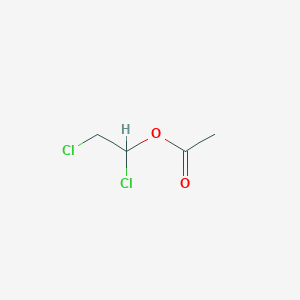

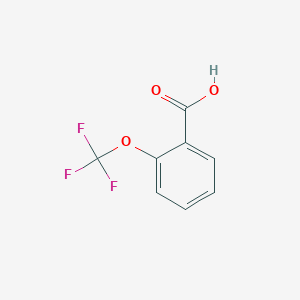

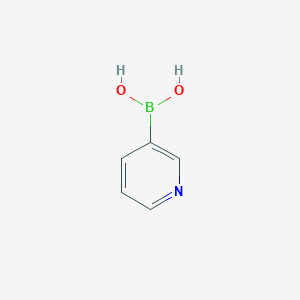

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

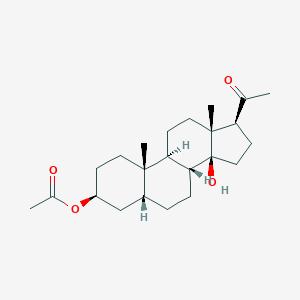

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2.2]Paracyclophane](/img/structure/B167438.png)